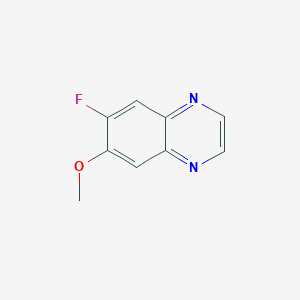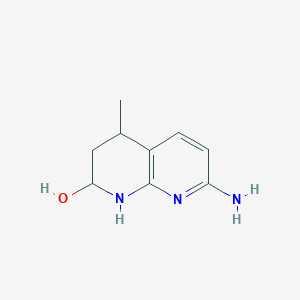
7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a hydroxyl group attached to a tetrahydro-naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions typically involve the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and halogenated compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: In organic chemistry, 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions and cyclization processes .
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules with therapeutic potential .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Its photochemical properties make it suitable for applications in material science .
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biological processes, leading to its observed pharmacological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism of action .
Comparison with Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Quinolines: Compounds with a similar bicyclic structure but differing in the position of nitrogen atoms.
Uniqueness: 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol |
InChI |
InChI=1S/C9H13N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-3,5,8,13H,4H2,1H3,(H3,10,11,12) |
InChI Key |
JJJNUADTWIIIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


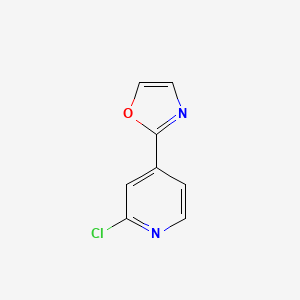

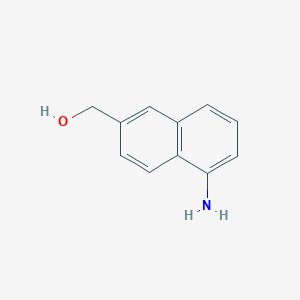
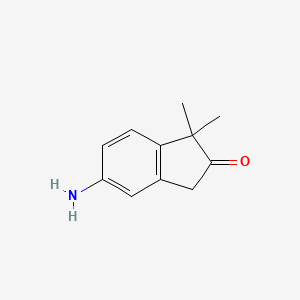


![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)


![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
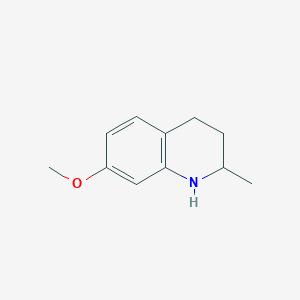
![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
